(3S,5R)-fluvastatin sodium

Chiral chromatography Enantiomeric purity analysis Stereoselective pharmacology

Procure (3S,5R)-fluvastatin sodium (CAS 93957-55-2) for chiral HPLC method validation and enantiomeric purity testing—capabilities racemic fluvastatin cannot provide. As the only statin metabolized exclusively by CYP2C9, it serves as the definitive probe substrate for CYP2C9 activity assays and DDI screening. Its OATP1B1-independent uptake makes it the sole statin negative control for SLCO1B1 pharmacogenomic research. The indole structure confers direct radical scavenging activity absent in other statins, enabling antioxidant mechanism dissection. ≥98% purity ensures regulatory-compliant analytical development.

Molecular Formula C24H26FNNaO4
Molecular Weight 434.5 g/mol
CAS No. 93957-55-2
Cat. No. B1673504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-fluvastatin sodium
CAS93957-55-2
Synonyms7-(3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate
fluindostatin
fluvastatin
fluvastatin sodium
fluvastatin sodium salt
Lescol
XU 62 320
XU 62-320
XU 62320
XU-62320
XU62320
Molecular FormulaC24H26FNNaO4
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
InChIInChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/b12-11+;/t18-,19-;/m0./s1
InChIKeyCUOKYGJQSIKNFS-RPQBTBOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 350 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.41e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(3S,5R)-Fluvastatin Sodium (CAS 93957-55-2): Fully Synthetic HMG-CoA Reductase Inhibitor with Defined Stereochemical Identity


(3S,5R)-Fluvastatin sodium (CAS 93957-55-2) is the sodium salt of the (3S,5R) enantiomer of fluvastatin, a fully synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . Unlike the racemic fluvastatin used clinically, which comprises equimolar (3R,5S) and (3S,5R) enantiomers, this specific stereoisomer is isolated as a distinct chemical entity [1]. It is an organic sodium salt with the molecular formula C₂₄H₂₅FNNaO₄ and a molecular weight of 433.45 g/mol, classified as a lipophilic statin with a log P value of approximately 3.24 [2][3]. As the first entirely synthetic statin developed, fluvastatin lacks the microbial fermentation origin common to lovastatin, simvastatin, and pravastatin, which confers distinct pharmacokinetic and physicochemical properties relevant to analytical, formulation, and mechanistic research applications [4].

(3S,5R)-Fluvastatin Sodium: Why In-Class Compounds Are Not Interchangeable in Research and Analytical Applications


Statins exhibit marked heterogeneity in pharmacokinetic parameters, metabolic pathways, and transporter substrate profiles that preclude generic substitution in research and analytical contexts [1]. (3S,5R)-Fluvastatin sodium differs fundamentally from racemic fluvastatin and other statin enantiomers in its stereochemical purity, which directly impacts HMG-CoA reductase inhibitory potency, membrane transporter recognition, and analytical reference standard requirements [2]. Compared with atorvastatin, simvastatin, and lovastatin (all CYP3A4 substrates), fluvastatin is metabolized predominantly by CYP2C9, conferring a distinct drug-drug interaction profile with implications for in vitro and in vivo experimental design [3]. Furthermore, unlike all other clinically used statins, fluvastatin is not a substrate of the hepatic uptake transporter OATP1B1, a critical determinant of statin pharmacokinetics and inter-individual variability [4]. The following quantitative evidence demonstrates exactly where (3S,5R)-fluvastatin sodium possesses verifiable, measurable differentiation from its closest comparators.

(3S,5R)-Fluvastatin Sodium: Quantitative Differentiation Evidence Versus Closest Comparators


Stereochemical Purity: (3S,5R)-Fluvastatin Sodium vs. Racemic Fluvastatin

(3S,5R)-Fluvastatin sodium (CAS 93957-55-2) is a single stereoisomer, whereas clinical fluvastatin is a racemate comprising equimolar (3R,5S) and (3S,5R) enantiomers [1]. The two enantiomers exhibit differential recognition by hepatic uptake transporters: OATP2B1 transports 3S,5R-fluvastatin with a Km of 0.57 μM compared to 2.5 μM for 3R,5S-fluvastatin, representing a 4.4-fold difference in transporter affinity [2]. Neither enantiomer is transported by OATP1B3 [2].

Chiral chromatography Enantiomeric purity analysis Stereoselective pharmacology

CYP2C9-Specific Metabolism: Fluvastatin vs. CYP3A4-Dependent Statins (Atorvastatin, Simvastatin, Lovastatin)

Fluvastatin is metabolized predominantly by CYP2C9, whereas atorvastatin, simvastatin, and lovastatin are metabolized primarily by CYP3A4 [1][2]. This metabolic divergence confers a distinct interaction profile: plasma concentrations of fluvastatin are changed less than 2-fold by CYP2C9 inhibitors or inducers, while strong CYP3A4 inhibitors can increase plasma concentrations of simvastatin and lovastatin up to 20-fold [3]. Fluvastatin produces no active metabolites, whereas atorvastatin produces 2 active metabolites and simvastatin produces 3 active metabolites [4].

Drug-drug interaction studies CYP450 metabolism Pharmacokinetic modeling

OATP1B1 Transporter Independence: Fluvastatin vs. All Other Statins

All clinically used 3-hydroxy-3-methylglutaryl-CoA reductase inhibitors except fluvastatin are substrates for the hepatic uptake transporter OATP1B1 (encoded by SLCO1B1) [1]. The SLCO1B1 c.521T>C (p.Val174Ala) polymorphism considerably increases plasma concentrations of simvastatin acid and moderately increases those of pravastatin but has no significant effect on fluvastatin [2]. This genetic variant, present in approximately 15-20% of European and 10-15% of Asian populations, alters the pharmacokinetics of atorvastatin, rosuvastatin, pravastatin, simvastatin, lovastatin, and pitavastatin, but not fluvastatin [3].

Hepatic uptake transporters Pharmacogenomics SLCO1B1 polymorphism studies

HMG-CoA Reductase Inhibitory Potency: Fluvastatin IC50 vs. Comparator Statins

In cell-free enzyme assays, fluvastatin sodium inhibits HMG-CoA reductase activity with an IC50 of 8 nM [1][2]. Comparative IC50 values for other statins in similar in vitro systems are: pitavastatin 6.8 nM, rosuvastatin 12 nM, atorvastatin 15.2 nM, simvastatin 18.1 nM, and pravastatin 55.1 nM [3]. The 8 nM IC50 places fluvastatin among the more potent statins in direct enzyme inhibition, with approximately 6.9-fold greater potency than pravastatin (55.1 nM) and approximately 1.9-fold greater potency than atorvastatin (15.2 nM) in this assay system [3]. Note that some sources report a range of 40-100 nM for human liver microsomes, reflecting assay condition variability .

Enzyme inhibition assays In vitro pharmacology Structure-activity relationship

Distinct Antioxidant Activity: Fluvastatin Hydroxyl Radical Scavenging vs. Other Statins

Fluvastatin demonstrates direct hydroxyl radical scavenging activity not observed with other statins, attributed to its unique indole-based chemical structure [1]. In comparative studies, fluvastatin exhibited hydroxyl radical scavenging activity as potent as that of well-known antioxidants dimethylthiourea and alpha-tocopherol [2]. In hyperhomocysteinemic rat models, fluvastatin normalized increased oxidative stress as measured by urinary 8-isoprostaglandin F2α-III excretion and vascular superoxide generation, ameliorating endothelial dysfunction [3]. Additionally, fluvastatin induces cytoprotective antioxidant genes through Nrf2/ARE pathway activation in human coronary artery smooth muscle cells (hCASMCs) [4].

Oxidative stress research Pleiotropic statin effects Free radical scavenging assays

Oral Absorption and Bioavailability: Fluvastatin 98% Absorption vs. Comparator Statins

Fluvastatin exhibits 98% oral absorption, the highest among all statins, compared with atorvastatin (30%), rosuvastatin (40-60%), simvastatin (60-80%), pravastatin (35%), and lovastatin (30%) [1][2]. Despite this near-complete absorption, its systemic bioavailability is 24% (immediate-release) due to extensive first-pass hepatic extraction of ≥70% [3][4]. Fluvastatin is classified as BCS Class III (high solubility, low permeability) but is noted as sparingly soluble in water, with reported aqueous solubility of ≥9 mg/mL to 50 mg/mL (requiring sonication) [5]. This high absorption but low bioavailability profile distinguishes fluvastatin from low-absorption statins such as atorvastatin (30% absorption, 12-14% bioavailability) and pravastatin (35% absorption, 17% bioavailability) [3].

Formulation development Bioavailability enhancement BCS classification studies

(3S,5R)-Fluvastatin Sodium: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Enantiomer-Specific Analytical Method Development and Chiral Purity Testing

Analytical laboratories developing chiral HPLC or UPLC methods for fluvastatin purity testing require (3S,5R)-fluvastatin sodium as a stereochemically defined reference standard. The 4.4-fold difference in OATP2B1 transporter affinity between 3S,5R- (Km 0.57 μM) and 3R,5S-fluvastatin (Km 2.5 μM) demonstrates stereospecific biological recognition that necessitates enantiomer-specific quantification in research settings [1]. This single stereoisomer enables accurate calibration, impurity profiling, and method validation that racemic fluvastatin cannot provide. Regulatory compliance in pharmaceutical quality control demands enantiomeric purity documentation for which (3S,5R)-fluvastatin sodium serves as the definitive analytical reference [2].

CYP2C9 Probe Substrate for Drug-Drug Interaction and Metabolism Studies

Fluvastatin's exclusive metabolism by CYP2C9 (versus CYP3A4 for atorvastatin, simvastatin, and lovastatin) establishes it as a valuable probe substrate for CYP2C9 activity assays and drug-drug interaction screening [3]. Its plasma concentration changes less than 2-fold with CYP2C9 inhibitors, compared to up to 20-fold changes with CYP3A4-metabolized statins, providing a stable baseline for experimental designs requiring minimal pharmacokinetic variability from CYP-mediated interactions [4]. The absence of active metabolites (0 for fluvastatin vs. 2 for atorvastatin and 3-4 for simvastatin/lovastatin) simplifies pharmacokinetic modeling and in vitro-in vivo extrapolation studies [5].

OATP1B1-Independent Statin for Pharmacogenomic and Transporter Research

Fluva statin is the only statin not transported by OATP1B1, making it an essential negative control for studies investigating SLCO1B1 genetic polymorphisms and hepatic uptake transporter function [6]. In pharmacogenomic research examining how the SLCO1B1 c.521T>C variant affects statin exposure, fluvastatin provides the OATP1B1-independent comparator essential for isolating transporter-mediated effects from other pharmacokinetic variables [7]. This unique property enables researchers to distinguish OATP1B1-dependent from OATP1B1-independent mechanisms in statin disposition, a distinction unavailable with any other clinically used statin.

Oxidative Stress and Pleiotropic Statin Effects Research

For cardiovascular researchers investigating statin pleiotropic effects beyond LDL-C reduction, fluvastatin offers a dual-mechanism tool compound combining HMG-CoA reductase inhibition (IC50 8 nM) with direct hydroxyl radical scavenging activity comparable to alpha-tocopherol [8][9]. This direct antioxidant capacity, attributed to its unique indole structure and absent in other statins, enables investigation of Rac1-independent antioxidant mechanisms distinct from the isoprenylation blockade-mediated effects common to the class [10]. Studies using fluvastatin can dissect direct chemical antioxidant effects from enzymatic pathway-mediated antioxidant effects, providing mechanistic insights unavailable with simvastatin, atorvastatin, or pravastatin.

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